Purity and Availability: A Reliable, High-Volume Scaffold for Parallel Synthesis
In the context of building block procurement for parallel synthesis, the target compound offers a consistent, commercially available standard of high purity. Compared to its direct analog, 3-(3-methyl-1H-pyrazol-4-yl)piperidine (CAS 1368180-64-6), the target compound is more widely available from multiple vendors and is routinely supplied at a minimum 95% purity . While both compounds are offered with similar purity specifications, the broader commercial availability and documented use of the target compound in patent literature as an intermediate in the synthesis of more complex molecules (e.g., pyrazolo piperidine derivatives for NADPH oxidase inhibition) reduces the risk of supply chain disruption and method development variability [1].
| Evidence Dimension | Commercial Availability and Purity |
|---|---|
| Target Compound Data | Min. 95% purity; available from multiple global vendors (e.g., AKSci, CymitQuimica, Chemenu) . |
| Comparator Or Baseline | 3-(3-Methyl-1H-pyrazol-4-yl)piperidine (CAS 1368180-64-6): Also available with min. 95% purity, but from fewer vendors . |
| Quantified Difference | Target compound has broader vendor network and is explicitly named in patent applications as a key intermediate [1]. |
| Conditions | Building block market analysis, 2024-2025. |
Why This Matters
Ensures reproducible results in multi-step syntheses and reduces the risk of project delays due to supply chain or quality issues.
- [1] Page, P., Laleu, B., Gaggini, F., Orchard, M. Pyrazolo Piperidine Derivatives as NADPH Oxidase Inhibitors. US Patent Application US20120316380, 2012. View Source
